Boc-(S)-3-Amino-5-hexenoic acid

Overview

Description

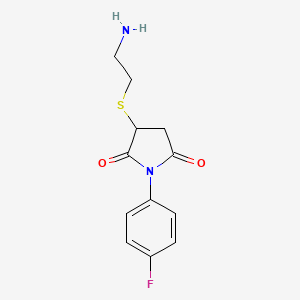

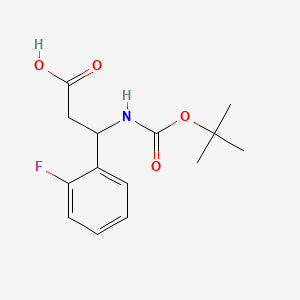

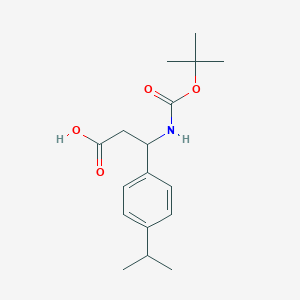

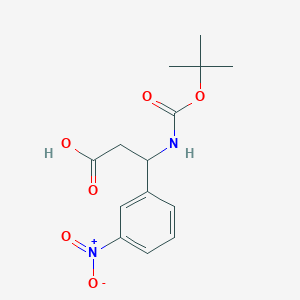

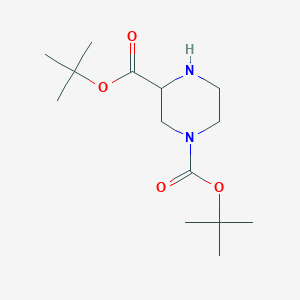

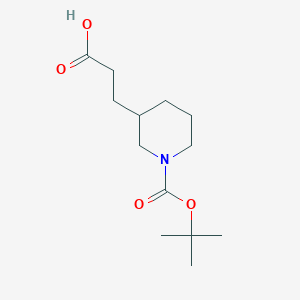

Boc-(S)-3-Amino-5-hexenoic acid is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Application in Peptide Research

Boc-(S)-3-Amino-5-hexenoic acid plays a crucial role in the synthesis of complex molecules and peptides. Krishnamurthy et al. (2015) utilized derivatives of racemic 2-amino-5-hexenoic acid, which were resolved into L- and D-enantiomers. These were then used in the synthesis of 5-hydroxypipecolic acid, an important compound in peptide research (Krishnamurthy, Venkataprasad, Chand Vagvala, Moriguchi, & Tsuge, 2015).

Role in Novel Photosensitiser Derivatives

New et al. (2009) reported on the synthesis of novel phenothiazinium photosensitiser derivatives using N-(2-aminoethyl)-Azure B. This approach was extended to the preparation of functionalized peptide-dye synthetic precursors, including Boc-protected 3-(alkylamino)phenothiazin-5-ium TFA, demonstrating the potential of this compound in developing advanced photosensitisers (New & Dolphin, 2009).

Development of Unnatural Amino Acids

Nowick et al. (2000) used Boc-protected derivatives in the development of unnatural amino acids. These derivatives were incorporated into peptides using standard synthesis techniques, showcasing the versatility of this compound in creating novel amino acids for research (Nowick, Chung, Maitra, Maitra, Stigers, & Sun, 2000).

Applications in Ruthenium-Catalyzed Synthesis

Ferrini et al. (2015) demonstrated the use of this compound in ruthenium-catalyzed synthesis for creating triazole-based scaffolds. This method was applied for the preparation of HSP90 inhibitors, indicating the compound's relevance in medicinal chemistry (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).

Safety and Hazards

Future Directions

Therapeutic peptides are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids, usually with molecular weights of 500-5000 Da . The development of peptide drugs has become one of the hottest topics in pharmaceutical research . Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . Therefore, Boc-(S)-3-Amino-5-hexenoic acid could potentially have applications in the field of therapeutic peptides.

Mechanism of Action

Target of Action

Boc-(S)-3-Amino-5-hexenoic acid, also known as (S)-3-((tert-Butoxycarbonyl)amino)hex-5-enoic acid, is a compound used in organic synthesis . The primary targets of this compound are amines, to which the Boc group can be added under aqueous conditions . This process is used to protect amines during synthesis, preventing them from reacting with other compounds until the Boc group is removed .

Mode of Action

The Boc group is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process protects the amines, allowing them to be used in further reactions without reacting prematurely . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The addition and removal of the Boc group to amines is a key step in many biochemical pathways involved in organic synthesis . The exact pathways affected will depend on the specific reactions being carried out. For example, in the synthesis of peptides, the Boc group can be used to protect amino groups, allowing for selective reactions to occur at other sites on the molecule .

Result of Action

The primary result of the action of this compound is the protection of amines during organic synthesis . By adding the Boc group to amines, these compounds can be prevented from reacting until the desired time, increasing the efficiency and selectivity of the synthesis process . Once the Boc group is removed, the amines can then react as needed .

Properties

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHPQLCVYMBPRF-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC=C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375864 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]hex-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270263-03-1 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]hex-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-(S)-3-amino-5-hexenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.